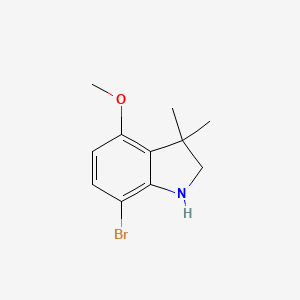

7-Bromo-4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole

Description

7-Bromo-4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole is a substituted indole derivative featuring a bromine atom at position 7, a methoxy group at position 4, and two methyl groups at position 3 of the partially saturated indole core (2,3-dihydro-1H-indole). This compound is of interest in medicinal chemistry due to its structural similarity to bioactive indole derivatives, which are known for their roles in antioxidant, anti-inflammatory, and receptor-binding activities .

Properties

Molecular Formula |

C11H14BrNO |

|---|---|

Molecular Weight |

256.14 g/mol |

IUPAC Name |

7-bromo-4-methoxy-3,3-dimethyl-1,2-dihydroindole |

InChI |

InChI=1S/C11H14BrNO/c1-11(2)6-13-10-7(12)4-5-8(14-3)9(10)11/h4-5,13H,6H2,1-3H3 |

InChI Key |

BPKSXAYLUVWFNL-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNC2=C(C=CC(=C21)OC)Br)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole.

Bromination: The bromination of the indole nucleus is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 7-position.

Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, at a temperature range of 0-25°C, to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while oxidation can produce indole oxides.

Scientific Research Applications

7-Bromo-4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its biological activity. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 7-bromo-4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole with structurally and functionally related indole derivatives, focusing on substituent effects, synthetic routes, and applications.

Table 1: Structural and Functional Comparison

Key Comparative Insights

Substituent Positioning and Reactivity: Bromine at position 7 (target compound) vs. 5 or 6 (e.g., 5-Br in 9c , 6-Br in SynHet compound ) influences electronic properties and steric hindrance. Position 7 bromination may reduce aromatic π-stacking interactions compared to 5- or 6-substituted analogs.

Synthetic Efficiency: CuI-catalyzed click chemistry (used for triazole-substituted indoles ) achieves moderate yields (25–50%), while commercial derivatives like 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride are optimized for scalability .

Biological Relevance :

- Triazole-substituted indoles (e.g., 9c, 9d ) demonstrate antioxidant activity in ischemia models, attributed to electron-donating groups (e.g., methoxy, triazole) stabilizing free radicals. The target compound’s 4-methoxy group may confer similar properties.

- 7-Bromooxindole and SynHet’s 6-bromo analog are intermediates in kinase inhibitor synthesis, highlighting the versatility of brominated dihydroindoles in drug discovery.

Biological Activity

7-Bromo-4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole (CAS No. 1531548-10-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.

- Molecular Formula : CHBrN O

- Molecular Weight : 256.13 g/mol

- Structure : The compound features an indole core with a bromo and methoxy substituent that may influence its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating promising results.

Case Study: Cytotoxicity against Cancer Cell Lines

A study investigated the cytotoxic effects of several indole derivatives on different cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The findings indicated that this compound exhibited significant antiproliferative activity:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | MCF-7 | 5.0 |

| This compound | A549 | 6.5 |

This data suggests that the compound may induce apoptosis and inhibit cell proliferation through mechanisms such as caspase activation and reactive oxygen species (ROS) formation .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. In vitro studies have shown effectiveness against various bacterial strains.

Case Study: Antibacterial Activity

The compound was tested for its antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | >100 |

These results indicate that while the compound shows notable activity against gram-positive bacteria, it is less effective against gram-negative strains .

The biological activity of this compound may be attributed to several mechanisms:

- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, potentially disrupting replication and transcription processes.

- Enzyme Inhibition : Indole derivatives often act as inhibitors of various enzymes involved in cancer cell proliferation and survival.

- Oxidative Stress Induction : The generation of ROS can lead to cellular damage and apoptosis in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.